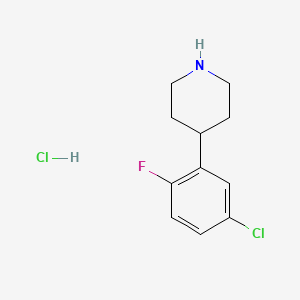

4-(5-Chloro-2-Fluorophenyl)Piperidine Hydrochloride

Description

4-(5-Chloro-2-Fluorophenyl)Piperidine Hydrochloride is a piperidine derivative substituted with a 5-chloro-2-fluorophenyl group at the 4-position. The compound is a hydrochloride salt, enhancing its solubility in aqueous environments, a critical feature for pharmaceutical applications.

Properties

CAS No. |

1004618-98-7 |

|---|---|

Molecular Formula |

C11H14Cl2FN |

Molecular Weight |

250.14 g/mol |

IUPAC Name |

4-(5-chloro-2-fluorophenyl)piperidine;hydrochloride |

InChI |

InChI=1S/C11H13ClFN.ClH/c12-9-1-2-11(13)10(7-9)8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2;1H |

InChI Key |

VTRAWFNDMNGXNZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C2=C(C=CC(=C2)Cl)F.Cl |

Origin of Product |

United States |

Preparation Methods

Method A: Direct Synthesis from Precursor Compounds

This method involves the alkylation of a suitable piperidine derivative with a chloro-fluorobenzene compound.

Step 1 : Alkylation

- A piperidine derivative is reacted with 5-chloro-2-fluorobenzene in the presence of a base such as potassium carbonate or sodium hydride.

Step 2 : Hydrochloride Formation

- The resulting piperidine derivative is treated with hydrochloric acid to form the hydrochloride salt.

Method B: Multi-Step Synthesis via Chiral Resolution

This method emphasizes obtaining optically pure compounds through a series of reactions.

Step 1 : Synthesis of Intermediate

- Starting from 4-chlorobenzonitrile, a nucleophilic substitution reaction is performed using an alkyl halide to yield an intermediate compound.

Step 2 : Reduction

- The intermediate undergoes reduction using sodium borohydride to produce the corresponding amine.

Step 3 : Cyclization

- The amine is cyclized under alkaline conditions to form the piperidine ring.

Step 4 : Chiral Resolution

- The racemic mixture is resolved using chiral acids, yielding the desired enantiomer.

Method C: Hydrogenation and Chemical Resolution

This method focuses on hydrogenating precursors followed by chemical resolution.

Step 1 : Hydrogenation

- A precursor compound containing a double bond or aromatic ring is hydrogenated in the presence of a catalyst (e.g., palladium on carbon).

Step 2 : Chemical Resolution

- The hydrogenated product is treated with a chiral resolving agent, leading to the formation of the hydrochloride salt.

The following table summarizes the advantages and disadvantages of each method:

| Method | Advantages | Disadvantages |

|---|---|---|

| Direct Synthesis | Simplicity and fewer steps | Potentially lower yields if not optimized |

| Multi-Step Synthesis | High optical purity, suitable for pharmaceutical use | More complex, requires multiple reagents |

| Hydrogenation and Resolution | Effective for specific precursors | Requires careful control of conditions |

Recent studies have demonstrated varying yields and purities for these methods:

In one study, the direct synthesis method yielded approximately 75% purity with moderate yields.

The multi-step synthesis approach achieved over 98% optical purity but required extensive purification steps.

Hydrogenation methods reported yields around 80% but faced challenges with catalyst recovery and cost.

The preparation of 4-(5-Chloro-2-Fluorophenyl)Piperidine Hydrochloride can be effectively achieved through various synthetic routes, each with distinct advantages and challenges. The choice of method depends on factors such as desired purity, yield, and available resources. Continued research into optimizing these methods will enhance their applicability in pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions: 4-(5-Chloro-2-Fluorophenyl)Piperidine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the corresponding amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Overview

4-(5-Chloro-2-Fluorophenyl)Piperidine Hydrochloride is a piperidine derivative notable for its biological activity and potential therapeutic applications. This compound's unique structural features allow it to interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Pharmacological Studies

Research indicates that 4-(5-Chloro-2-Fluorophenyl)Piperidine Hydrochloride exhibits significant activity in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. This suggests potential applications in treating mood disorders, anxiety, and other central nervous system conditions. The compound has been shown to inhibit the reuptake of these neurotransmitters, similar to selective serotonin reuptake inhibitors (SSRIs) .

Therapeutic Potential

The compound has been explored for various therapeutic applications:

- Depression and Anxiety Disorders : Its ability to influence serotonin levels positions it as a candidate for treating depression and anxiety disorders .

- Pain Management : Some studies suggest that piperidine derivatives can exhibit analgesic properties, potentially making this compound useful in pain management therapies .

- Anticancer Activity : Research into similar piperidine derivatives has indicated potential anticancer effects, warranting further investigation into the specific activities of 4-(5-Chloro-2-Fluorophenyl)Piperidine Hydrochloride against cancer cell lines .

Table 1: Summary of Research Findings on 4-(5-Chloro-2-Fluorophenyl)Piperidine Hydrochloride

Mechanism of Action

The mechanism of action of 4-(5-Chloro-2-Fluorophenyl)Piperidine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(5-Chloro-2-Fluorophenyl)Piperidine Hydrochloride with structurally or functionally related piperidine derivatives:

Key Structural and Functional Differences :

Steric Hindrance: The methoxy methyl group in 4-[[(2-Chloro-6-F-Phenyl)methoxy]methyl]Piperidine HCl introduces steric bulk, which may limit access to certain binding pockets compared to the simpler phenyl substitution in the target compound .

Pharmacological Activity :

- While the target compound lacks direct activity data, its structural analogs suggest CNS applications. For example, paroxetine derivatives (e.g., Paroxetine HCl ) target serotonin transporters, highlighting the piperidine scaffold’s versatility in neuropharmacology .

- The carboxamide group in N-(5-Chloro-2-Hydroxyphenyl)Piperidine-4-Carboxamide HCl may confer hydrogen-bonding capability, useful in enzyme inhibition .

Regulatory and Safety Profiles :

- Compounds like 4-(4-Nitrophenyl)Piperidine HCl are commercially available with high purity (>97%), indicating established synthesis protocols .

- The target compound’s environmental impact remains unstudied, similar to 4-(Diphenylmethoxy)Piperidine HCl , which lacks full ecotoxicological assessments .

Biological Activity

4-(5-Chloro-2-Fluorophenyl)Piperidine Hydrochloride is a synthetic compound classified as a piperidine derivative. Its unique molecular structure, characterized by the presence of a chloro and fluorine substituent on the phenyl ring, contributes to its diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, receptor interactions, and potential therapeutic applications.

- Molecular Formula : C₁₁H₁₄ClFNO

- Molecular Weight : 213.68 g/mol

- CAS Number : 941711-04-2

4-(5-Chloro-2-Fluorophenyl)Piperidine Hydrochloride exhibits significant biological activity through its interaction with various biological pathways. Research indicates that it may modulate receptor activity, influencing downstream signaling pathways related to mood regulation and cellular proliferation.

Key Biological Pathways Affected:

- Receptor Binding : The compound has shown affinity for several receptors, including serotonin and dopamine receptors.

- Enzyme Interaction : It may inhibit specific enzymes involved in neurotransmitter metabolism, thereby enhancing neurotransmitter availability.

Pharmacological Effects

The pharmacological profile of 4-(5-Chloro-2-Fluorophenyl)Piperidine Hydrochloride suggests potential applications in treating various conditions:

- Antidepressant Activity : Studies have indicated that compounds with similar structures can exhibit antidepressant-like effects in animal models.

- Antiviral Properties : Some derivatives have shown activity against viral infections, suggesting potential for further development in antiviral therapies .

Case Studies and Research Findings

- Antidepressant Activity :

- Antiviral Activity :

- Antinociceptive Effects :

Comparative Analysis of Similar Compounds

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for 4-(5-Chloro-2-Fluorophenyl)Piperidine Hydrochloride, and how can reaction efficiency be validated?

- Methodological Answer : Synthesis typically involves coupling 5-chloro-2-fluorophenyl derivatives with piperidine under controlled alkaline conditions (e.g., using triethylamine as a base). Reaction optimization includes temperature control (0–25°C), solvent selection (e.g., dichloromethane or toluene), and stoichiometric adjustments. Validate efficiency via HPLC or LC-MS to monitor intermediates and final product purity . Post-synthesis, recrystallization or column chromatography is recommended for purification.

Q. How should researchers safely handle and store this compound to minimize occupational hazards?

- Methodological Answer : Follow OSHA and GHS guidelines:

- Handling : Use fume hoods, nitrile gloves, and chemical-resistant lab coats. Avoid inhalation or skin contact, as piperidine derivatives may irritate mucous membranes .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture. Label containers with hazard symbols (e.g., "Harmful if inhaled") and maintain an inventory log .

Q. What analytical techniques are recommended for assessing the purity and stability of this compound?

- Methodological Answer :

- Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Compare retention times against certified reference standards.

- Stability : Conduct accelerated degradation studies under stress conditions (e.g., 40°C/75% RH for 4 weeks). Monitor via NMR (e.g., ¹H and ¹³C) for structural integrity and TGA for thermal stability .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 4-(5-Chloro-2-Fluorophenyl)Piperidine Hydrochloride in novel reaction pathways?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) can model electron density distribution and reactive sites. Software like Gaussian or ORCA simulates transition states for proposed reactions (e.g., nucleophilic substitution at the fluorophenyl group). Pair computational predictions with experimental validation using in situ FTIR or MS to track intermediate formation .

Q. What strategies resolve contradictions in biological activity data for this compound across different assay systems?

- Methodological Answer :

- Assay Harmonization : Standardize assay conditions (e.g., pH, temperature, and cell lines) to reduce variability.

- Meta-Analysis : Use statistical tools (e.g., ANOVA or Bayesian inference) to identify outliers or confounding factors in published datasets. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) .

Q. How can researchers design experiments to elucidate the compound’s interaction with biological targets (e.g., receptors or enzymes)?

- Methodological Answer :

- Structural Studies : Perform X-ray crystallography or cryo-EM to resolve ligand-target complexes. Molecular docking (AutoDock Vina) predicts binding modes.

- Kinetic Profiling : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd, Kon/Koff). Validate with mutagenesis studies targeting predicted interaction residues .

Q. What advanced separation techniques improve yield in large-scale synthesis?

- Methodological Answer : Implement continuous-flow reactors with in-line purification (e.g., simulated moving bed chromatography). Optimize solvent systems using Hansen solubility parameters. For chiral purity, employ immobilized enzyme membranes or chiral stationary phases in HPLC .

Methodological Resources

- Safety Protocols : Refer to KISHIDA CHEMICAL’s safety data sheets for hazard mitigation .

- Synthetic Optimization : Use reaction path search algorithms (ICReDD’s computational-experimental feedback loop) .

- Data Analysis : Leverage chemical software (e.g., ChemAxon or Schrödinger Suite) for predictive modeling and data integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.